molecular formula C17H16N2O2 B2574073 3-(3,4-Dimethoxyphenyl)quinolin-2-amine CAS No. 33543-51-0

3-(3,4-Dimethoxyphenyl)quinolin-2-amine

Cat. No.: B2574073
CAS No.: 33543-51-0
M. Wt: 280.327
InChI Key: UIBMFNCZKLYSBR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinolin-2-amine is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)quinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine, known for its wide range of biological activities.

    2-Aminoquinoline: Another quinoline derivative with similar chemical properties and applications.

    3,4-Dimethoxyaniline: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(3,4-Dimethoxyphenyl)quinolin-2-amine (CAS No. 33543-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinoline Core : This can be achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  • Introduction of the Dimethoxyphenyl Group : This step often involves electrophilic aromatic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity (MIC µg/mL)
Staphylococcus aureus25.1
Escherichia coli30.1
Pseudomonas aeruginosa24.3
Candida albicans26.1

These results suggest that compounds with similar structures may also exhibit potent antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways such as cyclin-dependent kinases (CDKs). For example, modifications on the quinoline structure can enhance selectivity towards CDK4 over CDK2 and CDK1, which is crucial for developing targeted cancer therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes necessary for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors to alter signaling pathways associated with inflammation or cancer progression.
  • Gene Expression Regulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on a series of quinoline derivatives showed that those with methoxy substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
  • Anticancer Studies : Research focused on the structure-activity relationship (SAR) highlighted that modifications at the C-6 position of the quinoline ring significantly affect the potency against various cancer cell lines .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMFNCZKLYSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325910
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33543-51-0
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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